Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate CAS 93129-54-5 properties
Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate CAS 93129-54-5 properties
An In-Depth Technical Guide to Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5)
As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the backbone for next-generation therapeutics. Among these, the imidazo[4,5-b]pyridine system—often referred to as a 1-deazapurine—stands out as a highly privileged structural motif. This whitepaper provides a comprehensive, mechanistic exploration of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5) , a critical building block in modern drug discovery.
By replacing the N-1 nitrogen of a traditional purine ring with a carbon atom, the imidazo[4,5-b]pyridine scaffold alters the molecule's hydrogen-bonding network and electron density. This subtle bioisosteric substitution drastically enhances metabolic stability while retaining the ability to competitively bind to ATP-binding pockets in kinases and other critical enzymes[1].
Physicochemical Profiling & Structural Dynamics
Before deploying this compound in synthetic workflows or biological assays, it is imperative to understand its foundational properties. The presence of the ethyl ester at the C-2 position is a strategic design choice: it masks the polar carboxylic acid, thereby increasing the lipophilicity (LogP) of the molecule. This modification not only facilitates purification via standard normal-phase chromatography but also serves as a versatile handle for downstream functionalization (e.g., amidation or reduction).
Furthermore, the system exhibits annular tautomerism between the 1H and 3H positions. Depending on the solvent polarity and pH, the proton rapidly exchanges between the imidazole nitrogens, a dynamic that must be accounted for during NMR characterization and in silico docking studies.
Table 1: Quantitative Physicochemical Data[2][3]
| Property | Value / Specification |
| Chemical Name | Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate |
| CAS Registry Number | 93129-54-5 |
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| SMILES String | CCOC(=O)C1=NC2=C(N1)N=CC=C2 |
| Core Scaffold | 1-Deazapurine (Imidazo[4,5-b]pyridine) |
| Typical Purity (Commercial) | ≥ 95% - 97% (HPLC) |
Synthetic Methodology & Mechanistic Causality
The synthesis of 2-substituted imidazo[4,5-b]pyridines relies on the thermodynamically driven cyclocondensation of an ortho-diamine with an electrophilic carbonyl species[4]. To ensure a self-validating and reproducible workflow, the protocol below utilizes 2,3-diaminopyridine and diethyl oxalate.
Step-by-Step Cyclocondensation Protocol
Note: This protocol is designed to maximize regioselectivity and yield by leveraging acid-catalyzed dehydration.
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Reagent Preparation: Charge a dry, round-bottom flask with 2,3-diaminopyridine (1.0 equivalent) and diethyl oxalate (1.5 to 2.0 equivalents).
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Acid Catalysis & Solvent Selection: Add glacial acetic acid (AcOH) to serve as both the solvent and the acid catalyst. Causality: The acidic environment protonates the carbonyl oxygen of the diethyl oxalate, significantly increasing its electrophilicity. This lowers the activation energy required for the initial nucleophilic attack by the primary amines of the pyridine ring.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 115–120°C) under an inert nitrogen atmosphere for 4 to 6 hours. Causality: The high thermal energy drives the equilibrium toward the formation of the fused imidazole ring by promoting the elimination of water and ethanol (dehydration/dealcoholization), yielding the thermodynamically stable aromatic system.
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In-Process Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the diamine starting material peak disappears, replaced by a dominant peak at m/z 192.19 [M+H]+.
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Workup & Isolation: Cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure ethyl ester.
Caption: Synthetic workflow for Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate via cyclocondensation.
Pharmacological Applications & Biological Activity
The true value of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate lies in its utility as a precursor for biologically active molecules. Because the imidazo[4,5-b]pyridine core is a purine bioisostere, it naturally interfaces with a vast array of biological targets that utilize adenine or guanine derivatives[5].
Kinase Inhibition and Antiproliferative Activity
Derivatives of this scaffold are highly effective competitive inhibitors of ATP-dependent kinases. By occupying the ATP-binding pocket, these compounds halt cellular signaling cascades responsible for tumor proliferation. Recent studies have demonstrated that appropriately substituted imidazo[4,5-b]pyridines exhibit sub-micromolar antiproliferative activity by targeting tubulin polymerization, effectively arresting the cell cycle in the G2/M phase and inducing apoptosis in human cancer cell lines[6].
Antimicrobial and Antiviral Efficacy
Beyond oncology, the scaffold is a proven antimicrobial agent. Derivatives synthesized from the 2-carboxylate core have shown potent inhibitory activity against bacterial DNA gyrase—an enzyme critical for DNA supercoiling[7]. By intercalating with bacterial DNA or blocking the gyrase active site, these compounds exhibit broad-spectrum activity against both Gram-positive (e.g., Bacillus cereus) and Gram-negative strains[7]. Furthermore, the 1-deazapurine motif has been successfully incorporated into antiviral candidates targeting viral replication machinery[1].
Caption: Pharmacological target mapping of the imidazo[4,5-b]pyridine (1-deazapurine) scaffold.
Downstream Functionalization Strategies
As a Senior Application Scientist, I advise leveraging the C-2 ethyl ester as a synthetic pivot point. The ester can be subjected to:
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Saponification: Treatment with LiOH or NaOH in aqueous THF yields the free 1H-imidazo[4,5-b]pyridine-2-carboxylic acid, which can subsequently be coupled with diverse aliphatic or aromatic amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate targeted amide libraries.
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Direct Aminolysis: Heating the ester with primary or secondary amines in a sealed tube can directly yield amides, bypassing the carboxylic acid intermediate, though this often requires harsher conditions or microwave irradiation.
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Reduction: Treatment with Lithium Aluminum Hydride (LiAlH4) reduces the ester to the corresponding 2-hydroxymethyl derivative, opening pathways for etherification or halogenation.
Conclusion
Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5) is far more than a simple heterocyclic ester; it is a meticulously designed chemical tool. By capitalizing on its purine-mimicking properties and the synthetic versatility of the C-2 ester, researchers can rapidly generate diverse libraries of kinase inhibitors, antimicrobial agents, and novel therapeutics. Understanding the thermodynamic principles of its synthesis and the structural basis of its biological interactions is paramount for any drug development professional looking to harness the power of the 1-deazapurine scaffold.
References
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Racane, L., et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines". National Center for Biotechnology Information (PMC). Available at: [Link]
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Altaf, A. A., et al. "Pyridine: the scaffolds with significant clinical diversity". National Center for Biotechnology Information (PMC). Available at: [Link]
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Kaddouri, Y., et al. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study". MDPI. Available at: [Link]
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ResearchGate. "A review on the biological activity of imidazo (4,5-b) pyridines and related compounds". ResearchGate. Available at: [Link]
Sources
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